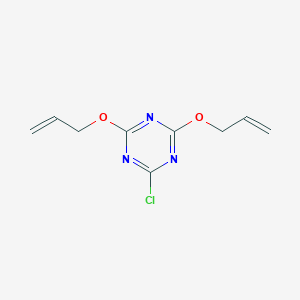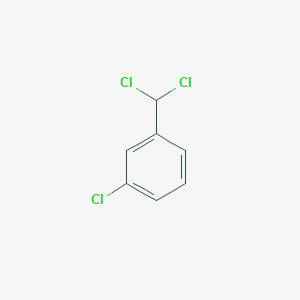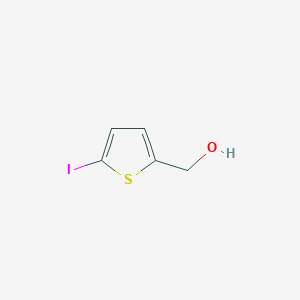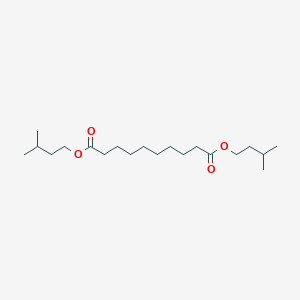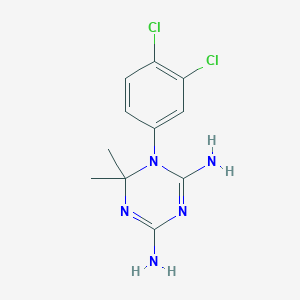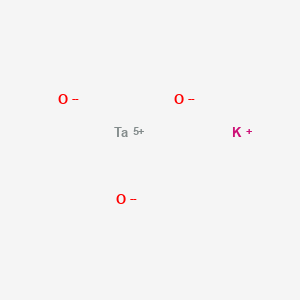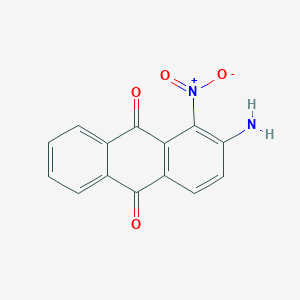![molecular formula C21H32N2O2 B081197 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol CAS No. 14358-60-2](/img/structure/B81197.png)
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MT-45 and has been classified as a designer drug. The synthesis of this compound is complex and requires sophisticated laboratory techniques. In
Mecanismo De Acción
The mechanism of action of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol involves binding to the mu-opioid receptor in the brain. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine and endorphins. The release of these neurotransmitters produces analgesic effects and a sense of euphoria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol include pain relief, sedation, and respiratory depression. This compound has also been shown to produce a sense of euphoria, which can lead to addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol in lab experiments include its potential therapeutic applications and its ability to activate the mu-opioid receptor. However, the limitations of using this compound include its potential for addiction and the risk of respiratory depression.
Direcciones Futuras
There are several future directions for research on 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol. One direction is to explore its potential as a pain medication and alternative to opioids. Another direction is to investigate its potential as a treatment for opioid addiction. Additionally, research could focus on developing safer and less addictive derivatives of this compound.
Métodos De Síntesis
The synthesis of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a complex process that requires several steps. The first step involves the reaction of 6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole with formaldehyde and hydrogen cyanide to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propanenitrile. The second step involves the reduction of the nitrile group to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propan-1-ol. The final step involves the reaction of this compound with 4-methylhexan-1-ol and hydrochloric acid to form 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol.
Aplicaciones Científicas De Investigación
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has potential therapeutic applications in the treatment of pain and opioid addiction. This compound has been shown to have analgesic properties and can be used as an alternative to opioids for pain management. Additionally, 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has been shown to have opioid receptor agonist activity, which makes it a potential candidate for the treatment of opioid addiction.
Propiedades
Número CAS |
14358-60-2 |
|---|---|
Nombre del producto |
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
Fórmula molecular |
C21H32N2O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
3-[(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
InChI |
InChI=1S/C21H32N2O2/c1-5-14(2)15(9-11-24)12-20-21-17(8-10-23(20)3)18-13-16(25-4)6-7-19(18)22-21/h6-7,13-15,20,22,24H,5,8-12H2,1-4H3 |
Clave InChI |
HIFLNJJPRCMCBK-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
SMILES canónico |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
Sinónimos |
γ-sec-Butyl-2,3,4,9-tetrahydro-6-methoxy-2-methyl-1H-pyrido[3,4-b]indole-1-(1-butanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
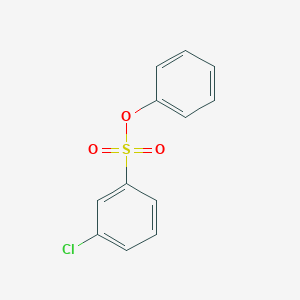
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

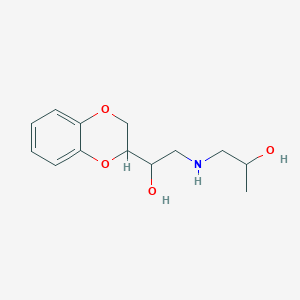
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
